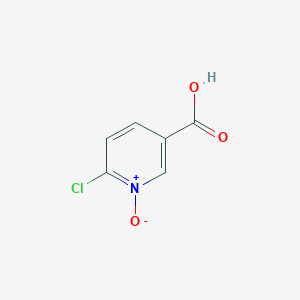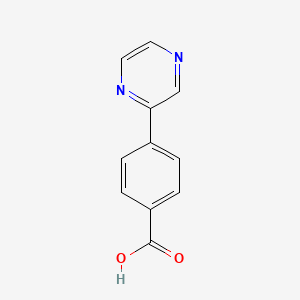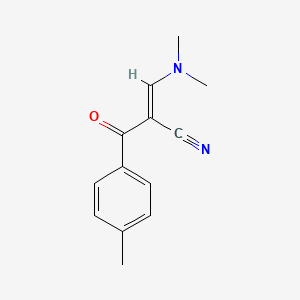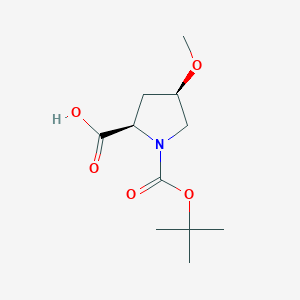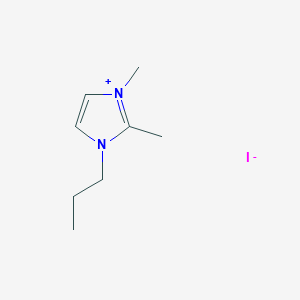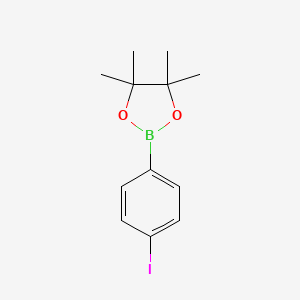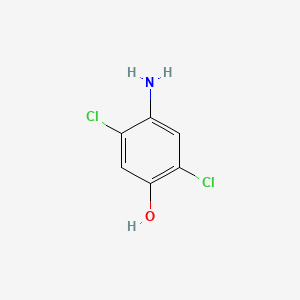
4-Amino-2,5-dichlorophenol
説明
4-Amino-2,5-dichlorophenol is a chemical compound with the molecular formula C6H5Cl2NO. It has a molecular weight of 178.02 g/mol . This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Amino-2,5-dichlorophenol consists of a phenol group with two chlorine atoms and one amino group. The InChI representation of the molecule isInChI=1S/C6H5Cl2NO/c7-3-2-6 (10)4 (8)1-5 (3)9/h1-2,10H,9H2 . Physical And Chemical Properties Analysis
4-Amino-2,5-dichlorophenol has a molecular weight of 178.01 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. The compound has no rotatable bonds. Its exact mass and monoisotopic mass are 176.9748192 g/mol. The topological polar surface area is 46.2 Ų .科学的研究の応用
-
Indirect Electroanalytical Detection of Phenols
- Field : Analytical Chemistry
- Application : This method is used for the electroanalytical detection of phenols, including 2,4-dichlorophenol .
- Method : The process involves the indirect determination of the target phenols through an electrochemically adapted optical protocol. This allows the determination of the phenols without the use of any oxidizing agents .
- Results : The indirect electrochemical detection of phenol, 2-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol through the use of 4-aminoantipyrine as a mediator has been successfully determined in drinking water samples at analytically useful levels .
-
Removal of 2,4-Dichlorophenol by Modified Fly Ash-Loaded nZVI/Ni Particles
- Field : Environmental Science and Pollution Research
- Application : This research focuses on the removal of 2,4-dichlorophenol (2,4-DCP) from the environment using modified fly ash-loaded nZVI/Ni particles .
- Method : Batch experiments showed that 2,4-DCP was completely removed by CFA-nZVI/Ni, and an optimal loading ratio was 8:1. The degradation of 2,4-DCP by CFA-nZVI/Ni was a chemical control reaction with an activation energy of 95.6 kJ mol −1 and followed pseudo-first-order kinetics .
- Results : The removal process of 2,4-DCP by CFA-nZVI/Ni included adsorption and reduction. The 2-CP (7.1 mg/L) and 4-CP (11.6 mg/L) could be converted to phenol using the CFA-nZVI/Ni system .
-
Synthesis of 4-Diazo-2,6-Diphenylcyclohexa-2,5-Dienone
-
Food, Drug, Pesticide or Biocidal Product Use
-
Solid-Phase Extraction of Trace 2,4-Dichlorophenol
- Field : Environmental Chemistry
- Application : Micro-flower covalent organic frameworks (MFCOFs) are synthesized and used as an absorbent for solid-phase extraction of trace 2,4-dichlorophenol .
- Method : High-quality MFCOFs are synthesized by controlling the kind of solvent, amounts of monomers, catalyst content, and reaction time. The MFCOFs-packed solid-phase extraction (SPE) column shows an adsorption capacity of about 8.85 mg g −1 for 2,4-dichlorophenol .
- Results : The MFCOF-based SPE combined with the HPLC method was established for the determination of 2,4-DCP in environmental water. The linear range of this method is 20–1000 ng mL −1 ( R2 >0.9994), and limit of detection (S/N=3) is 10.9 ng mL −1. Spiked recoveries were 94.3–98.5% with relative standard deviations lower than 2.3% .
-
Synthesis of Micro-Flower Covalent Organic Frameworks (MFCOFs)
- Field : Material Science
- Application : MFCOFs are synthesized using 2,5-diformylfuran (DFF) and p-phenylenediamine (p-PDA) as building blocks at room temperature . These MFCOFs are used as an absorbent for solid-phase extraction of trace 2,4-dichlorophenol .
- Method : High-quality MFCOFs (5−7 μm) are synthesized by controlling the kind of solvent, amounts of monomers, catalyst content, and reaction time . The MFCOFs-packed solid-phase extraction (SPE) column shows an adsorption capacity of about 8.85 mg g −1 for 2,4-dichlorophenol (2,4-DCP) .
- Results : The MFCOF-based SPE combined with the HPLC method was established for the determination of 2,4-DCP in environmental water. The linear range of this method is 20–1000 ng mL −1 ( R2 >0.9994), and limit of detection (S/N=3) is 10.9 ng mL −1. Spiked recoveries were 94.3–98.5% with relative standard deviations lower than 2.3% .
-
Intermediates in the Synthesis of Pesticides and Drugs
- Field : Pharmaceutical and Pesticide Industry
- Application : 2,4-Dichlorophenol (2,4-DCP) is one of the widely used intermediates in the synthesis of pesticides and drugs for the preparation of plant growth regulators, preservatives, insecticides, and herbicides .
- Method : The specific methods of application in these industries are not specified .
- Results : The outcomes of these applications are not specified .
Safety And Hazards
特性
IUPAC Name |
4-amino-2,5-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKXVCJBJCTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430751 | |
| Record name | 4-Amino-2,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,5-dichlorophenol | |
CAS RN |
50392-39-7 | |
| Record name | 4-Amino-2,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



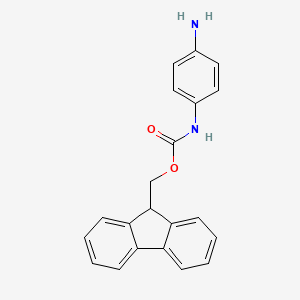
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B1312935.png)
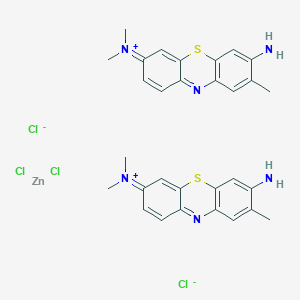
![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)

